5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-amine
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Overview
Description
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features a thiadiazole ring fused with a benzodioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized via bromination at the 5-position of 1,3-benzodioxole, followed by treatment with ethylene oxide and Grignard reagents.
Formation of the Thiadiazole Ring: The thiadiazole ring is often synthesized through cyclization reactions involving thiosemicarbazide and appropriate aldehydes or ketones.
Coupling Reaction: The final step involves coupling the benzodioxole moiety with the thiadiazole ring under suitable conditions, such as using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring, especially at positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the thiadiazole ring.
Substitution: Substituted thiadiazole derivatives with various functional groups.
Scientific Research Applications
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: This compound has been investigated for its potential anticancer properties. It has shown activity against various cancer cell lines, including prostate, pancreatic, and acute lymphoblastic leukemia cells.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used as a probe to study biological pathways and molecular interactions due to its ability to interact with specific proteins and enzymes.
Mechanism of Action
The mechanism of action of 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as tubulin . By binding to tubulin, it disrupts microtubule assembly, leading to mitotic blockade and apoptosis in cancer cells. This compound may also interact with other cellular proteins, influencing various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
- 6-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one
Uniqueness
Compared to similar compounds, 5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-amine stands out due to its unique combination of the benzodioxole and thiadiazole moieties. This structural feature imparts distinct electronic and steric properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(E)-2-(1,3-benzodioxol-5-yl)ethenyl]-1,3,4-thiadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O2S/c12-11-14-13-10(17-11)4-2-7-1-3-8-9(5-7)16-6-15-8/h1-5H,6H2,(H2,12,14)/b4-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYEPGGARNVUFBD-DUXPYHPUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C3=NN=C(S3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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